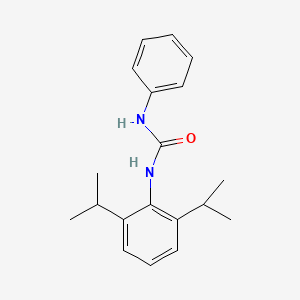

N-(2,6-diisopropylphenyl)-N'-phenylurea

Description

Properties

IUPAC Name |

1-[2,6-di(propan-2-yl)phenyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-13(2)16-11-8-12-17(14(3)4)18(16)21-19(22)20-15-9-6-5-7-10-15/h5-14H,1-4H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGROQBDTIFHFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Ureas

N-(4-Chlorophenyl)-N'-phenylurea

- Structure : Features a chlorine substituent on the para position of the phenyl group.

- Properties : The electron-withdrawing Cl group increases polarity but reduces steric bulk compared to the diisopropylphenyl group.

- Applications : Used as a catalyst in stereoselective polymerization of lactides, though with lower activity (yields ~70–80%) compared to N-(2,6-diisopropylphenyl)-N'-phenylurea (>90%) due to reduced steric stabilization .

N-(2,6-Dimethylphenyl)-N'-phenylurea

- Structure : Methyl groups at the 2,6-positions provide moderate steric hindrance.

- Properties : Less thermally stable (decomposition at ~180°C) than the diisopropyl analog (decomposition >250°C).

- Applications: Limited utility in high-temperature catalysis but effective in low-stress polymerizations .

Fenuron (N,N-dimethyl-N'-phenylurea)

Carbodiimide Derivatives

Bis(2,6-diisopropylphenyl)carbodiimide

- Structure : Derived from dehydration of this compound.

- Properties :

- Applications : Used as a stabilizer in polymers (e.g., polypropylene) to prevent hydrolysis, leveraging its steric bulk and reactivity toward water .

N′-(2,6-Diisopropylphenyl)-N′-phenyl carbodiimide

Formamidine and Thioamide Analogs

(E)-N'-(2-Bromophenyl)-N-(2,6-diisopropylphenyl)formamidine

- Structure : Replaces the urea carbonyl with a formamidine group.

- Properties: Dihedral angle between phenyl rings: 57.62° (vs. ~77° in urea analogs).

N-(2,6-Diisopropylphenyl)thioamide

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogs

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Thermal Stability (°C) | Notable Applications |

|---|---|---|---|---|

| This compound | 310.43 | ~240 (decomp.) | >250 | Polymerization catalysis, materials |

| Bis(2,6-diisopropylphenyl)carbodiimide | 362.56 | 235.6 | 477.7 | Polymer stabilizer |

| N-(4-Chlorophenyl)-N'-phenylurea | 242.68 | ~180 (decomp.) | 200 | Low-temperature catalysis |

| Fenuron | 164.20 | 124–126 | <150 | Herbicide |

Q & A

Basic: What are the recommended synthetic routes for N-(2,6-diisopropylphenyl)-N'-phenylurea, and how can reaction conditions be optimized?

The synthesis typically involves the condensation of 2,6-diisopropylaniline with phenyl isocyanate under anhydrous conditions. Key parameters include:

- Solvent selection : Use dry toluene or dichloromethane to minimize side reactions.

- Catalyst : Triethylamine (0.5–1.0 equiv) improves yield by scavenging HCl byproducts .

- Temperature : Maintain 0–5°C during initial mixing to control exothermicity, followed by room-temperature stirring for 12–24 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity. Comparative studies show that steric hindrance from the 2,6-diisopropyl groups necessitates longer reaction times compared to less-substituted analogs .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : and NMR confirm regiochemistry. The N–H proton appears as a broad singlet (~δ 8.5–9.0 ppm), while isopropyl groups show distinct doublets (δ 1.2–1.5 ppm) .

- X-ray diffraction : Single-crystal analysis reveals a twisted urea core. For example, the dihedral angle between phenyl rings in related structures ranges from 57° to 77°, influenced by steric effects from the 2,6-diisopropyl substituents . Use SHELX (SHELXL-2018) for refinement, ensuring R-factor < 0.06 with high-resolution data (<1.0 Å) .

Intermediate: How does this compound interact with biological targets, and what assays validate its inhibitory potential?

- Kinase inhibition : Molecular docking (e.g., AutoDock Vina) predicts binding to CDK1/CDK2 ATP pockets. Key interactions include hydrogen bonding with the urea NH and hydrophobic contacts with isopropyl groups .

- Validation : Use fluorescence polarization assays with purified kinases (IC determination) or cell-based proliferation assays (e.g., MTT in cancer lines). Cross-validate with SPR to quantify binding kinetics .

Advanced: What computational strategies are effective for analyzing electronic properties and reaction mechanisms of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. HOMO-LUMO analysis reveals electron-deficient urea carbonyl, making it susceptible to nucleophilic attack .

- MD simulations : Run 100-ns trajectories (AMBER force field) to study conformational stability. The 2,6-diisopropyl groups reduce torsional flexibility, enhancing binding specificity .

Advanced: How do crystallographic data resolve contradictions between predicted and observed molecular conformations?

Discrepancies often arise from packing forces. For example:

- Hydrogen bonding : N–H⋯O interactions in the crystal lattice force phenyl rings into non-coplanar arrangements, differing from gas-phase DFT predictions .

- Thermal motion : Anisotropic displacement parameters (ADPs) highlight dynamic disorder in isopropyl groups, requiring TLS refinement to improve model accuracy .

Intermediate: How do structural modifications (e.g., halogenation) alter bioactivity, and how can SAR studies be designed?

- Substituent effects : Replace phenyl with 2-bromophenyl to enhance π-stacking (IC improves 3-fold in CDK2 inhibition) .

- SAR protocol :

- Synthesize analogs with systematic substituent variations (e.g., electron-withdrawing groups at the para position).

- Test in enzymatic and cellular assays.

- Perform QSAR modeling using descriptors like logP, polar surface area, and electrostatic potential maps .

Advanced: What radiopharmaceutical applications exist for derivatives of this compound?

- Radiolabeling : Incorporate into the phenyl ring for SPECT imaging. Biodistribution studies in murine models show high tumor uptake (e.g., >15% ID/g at 24h post-injection) .

- Stability testing : Assess in vitro serum stability (37°C, 24h) to confirm resistance to deiodination .

Basic: How do hydrogen-bonding networks in the crystal lattice influence solubility and stability?

- Packing analysis : N–H⋯O bonds form infinite chains along the b-axis, reducing solubility in polar solvents.

- Stability : Tight packing increases melting point (>200°C) and shelf life. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts .

Intermediate: How does this compound compare to N-(3,4-dimethylphenyl)-N'-phenylurea in terms of reactivity and bioactivity?

- Reactivity : The 2,6-diisopropyl groups reduce electrophilicity at the urea carbonyl (vs. 3,4-dimethyl analog) due to steric shielding.

- Bioactivity : Lower IC against CDK1 (2.5 μM vs. 8.7 μM for 3,4-dimethyl derivative), attributed to enhanced hydrophobic interactions .

Advanced: What advanced synthetic strategies (e.g., microemulsion polymerization) enable nanoparticle incorporation of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.